2-Bromo-2,3,3,3-tetrafluoropropanamide
Overview
Description
2-Bromo-2,3,3,3-tetrafluoropropanamide is a fluorinated organic compound with the molecular formula C3H2BrF4NO. It is known for its unique chemical properties, making it valuable in various scientific and industrial applications. The compound is characterized by the presence of bromine and multiple fluorine atoms, which contribute to its reactivity and stability.
Mechanism of Action
Target of Action
It’s known to be a valuable synthetic intermediate in organic chemistry .
Mode of Action
2-Bromo-2,3,3,3-tetrafluoropropanamide undergoes a highly stereoselective aldol-type reaction with various aldehydes under the influence of triphenylphosphine and a catalytic amount of titanium (IV) isopropoxide . This reaction occurs at room temperature and leads to the formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides .
Result of Action
The primary result of the action of this compound is the formation of erythro-isomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides . These compounds are formed preferentially and in good to excellent yields .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants. For example, its reaction with aldehydes occurs at room temperature . The presence of triphenylphosphine and a catalytic amount of titanium (IV) isopropoxide also influences the reaction .
Biochemical Analysis
Biochemical Properties
2-Bromo-2,3,3,3-tetrafluoropropanamide plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions with these biomolecules can lead to changes in enzyme activity, protein conformation, and overall biochemical pathways. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes alterations in signal transduction, changes in the expression of specific genes, and modifications in metabolic pathways. These effects can lead to various cellular responses, such as changes in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic pathways. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the production and utilization of specific metabolites, which are essential for cellular function and overall metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2,3,3,3-tetrafluoropropanamide typically involves the bromination of 2,3,3,3-tetrafluoropropanamide. This reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for scalability and cost-effectiveness. The product is then purified through techniques such as distillation or recrystallization to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,3,3,3-tetrafluoropropanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Aldol-type Reactions: It can undergo aldol-type reactions with aldehydes, resulting in the formation of β-hydroxy amides.
Common Reagents and Conditions
Common reagents used in these reactions include triphenylphosphine, titanium(IV) isopropoxide, and various nucleophiles. The reactions are typically carried out under mild conditions, such as room temperature, to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include substituted amides, β-hydroxy amides, and other fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals .
Scientific Research Applications
2-Bromo-2,3,3,3-tetrafluoropropanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds, which are important in materials science and catalysis.
Biology: The compound is used in the development of fluorinated biomolecules for studying enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropionamide: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions.
2,3,3,3-Tetrafluoro-2-methoxy-propionamide: Contains a methoxy group instead of a bromine atom, leading to different reactivity and applications.
2-Bromo-3,3,3-trifluoropropene: A related compound used in the synthesis of fluorinated organic compounds but differs in its unsaturated structure
Uniqueness
2-Bromo-2,3,3,3-tetrafluoropropanamide is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various high-value compounds in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
2-bromo-2,3,3,3-tetrafluoropropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF4NO/c4-2(5,1(9)10)3(6,7)8/h(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPBSKMKLDNUOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(F)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371326 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
422-22-0 | |
Record name | 2-bromo-2,3,3,3-tetrafluoropropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-2,3,3,3-TETRAFLUORO-PROPIONAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-Bromo-2,3,3,3-tetrafluoropropanamide a useful reagent in organic synthesis?
A1: This compound, particularly its Weinreb amide derivative, is a versatile reagent for introducing fluorine-containing motifs into organic molecules. The presence of both the bromine atom and the Weinreb amide functionality allows for diverse reactivity. It can undergo reductive coupling reactions with aldehydes in the presence of triphenylphosphine and titanium(IV) isopropoxide to yield α-fluoro-α-(trifluoromethyl)-β-hydroxy amides with high erythro selectivity [, , ].
Q2: What is the significance of the high erythro selectivity observed in the reactions of this compound with aldehydes?
A2: The ability to control stereochemistry in organic synthesis is crucial, especially in pharmaceutical development where different stereoisomers can exhibit significantly different biological activities. The high erythro selectivity observed in the reactions of this compound with aldehydes, as reported in [, , ], offers a powerful tool for synthesizing specific stereoisomers of α-fluoro-α-(trifluoromethyl)-β-hydroxy amides, which are potentially valuable building blocks for drug discovery.
Q3: Can the amount of titanium(IV) isopropoxide used in the reaction be reduced without affecting the yield and selectivity?
A3: Yes, research suggests that a catalytic amount of titanium(IV) isopropoxide, combined with triphenylphosphine, can effectively promote the reductive coupling reaction of this compound with aldehydes without compromising the high erythro selectivity [, ]. This finding opens avenues for more cost-effective and environmentally friendly synthetic protocols.
Q4: Are there alternative synthetic routes to α-fluoro-α-(trifluoromethyl)-β-hydroxy amides?
A4: Yes, while the reductive coupling of this compound with aldehydes is an effective method, alternative approaches like stereoselective aldol reactions can also be employed to synthesize these compounds. Research has demonstrated the effectiveness of triphenylphosphine and a catalytic amount of an appropriate Lewis acid in promoting such aldol reactions with high stereoselectivity [].
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